N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-10-12(18)4-2-5-13(10)20-15(22)8-11-9-25-17(19-11)21-16(23)14-6-3-7-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYDTZDFLDIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the furan ring: The furan ring can be introduced through various cyclization reactions.
Coupling reactions: The final step often involves coupling the thiazole and furan rings with the 3-chloro-2-methylphenyl group through carbamoylation reactions.
Chemical Reactions Analysis
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Comparison :
- The 3-chloro-2-methylphenyl substituent in the target compound introduces steric hindrance and lipophilicity compared to the 4-chlorophenyl or 2,6-difluorophenyl groups in analogs. This may influence binding interactions in biological targets .
Thiazole-Furan Hybrids
and highlight compounds with thiazole-furan backbones:
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): Contains a 3-methoxybenzylamino group (MW 371.4 g/mol).
- 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (Y509-4678): Features a phenoxy-methyl substituent (MW 442.92 g/mol) .
Comparison :
- The target compound’s carbamoylmethyl linker (vs.
- The 3-chloro-2-methylphenyl group in the target compound (MW ~409 g/mol, estimated) is less polar than the 4-chloro-3,5-dimethylphenoxy group in Y509-4678, suggesting differences in solubility and membrane permeability .
Biological Activity
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and a chloro-substituted phenyl group. The structural complexity is indicative of its potential for various biological interactions.
1. Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study demonstrated that derivatives of thiazole showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines such as Jurkat and HT29 . This suggests that modifications in the structure can enhance or reduce activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
| Thiazole Derivative 2 | 23.30 ± 0.35 | HT29 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing : In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity, particularly against resistant strains . The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups like chlorine enhance antibacterial efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Bcl-2 : Molecular dynamics simulations suggest that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
- Carbonic Anhydrase Inhibition : Some derivatives have been reported to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .
Case Study 1: Cytotoxicity Against Leukemia Cells
A derivative of the compound was tested for its cytotoxic effects on leukemia cells. The results indicated a significant reduction in cell viability at low concentrations, affirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related thiazole compounds against various pathogens. Results showed that these compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Q & A
Q. What are the recommended synthetic routes for N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions starting with the coupling of a furan-2-carboxamide moiety to a thiazol-2-yl intermediate. Key steps include:
- Amide bond formation : Reacting 3-chloro-2-methylphenyl isocyanate with a thiazole-based intermediate in solvents like dimethylformamide (DMF) or acetic acid at elevated temperatures (90–100°C) to ensure efficient coupling .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis, followed by acidic deprotection .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the final product .
Q. What analytical techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- Spectroscopic methods :
- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 6.5–8.0 ppm), carbamoyl methyl groups (δ 3.5–4.0 ppm), and thiazole/furan backbone .
- IR spectroscopy : Identification of C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass spectrometry : LC-MS and HRMS to verify molecular weight (e.g., [M+H]⁺ peaks) and ensure purity (>95%) .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetics and target interactions of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or receptors). PubChem-derived descriptors (e.g., logP, polar surface area) predict absorption and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity risks based on structural motifs (e.g., thiazole rings may influence hepatic clearance) .
Q. How can crystallographic methods resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion in DMF/ethanol. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) with anisotropic displacement parameters .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to validate bond lengths/angles (e.g., C=O bond ~1.23 Å, C-S bond ~1.75 Å) .
Q. How to design experiments to study interactions with biological macromolecules?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding in PBS buffer (pH 7.4) at 25°C .
- X-ray crystallography of complexes : Co-crystallize the compound with its target protein (e.g., cytochrome P450) to resolve binding modes at 1.5–2.0 Å resolution .
Q. How to address contradictions in bioactivity data across studies?
- Orthogonal assay validation : Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to rule off-target effects .
- Purity verification : Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects from synthetic byproducts .
- Structural analogs : Synthesize derivatives (e.g., replacing the 3-chloro-2-methylphenyl group with 4-butylphenyl) to isolate pharmacophore contributions .
Methodological Tables
Q. Table 1. Key Synthetic Conditions
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide coupling | DMF | 90–100 | EDC/HOBt | 65–75 | |
| Thiazole ring closure | Acetic acid | 80 | H₂SO₄ | 70–80 | |
| Final purification | Methanol/H₂O | RT | Recrystallization | 85–90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
